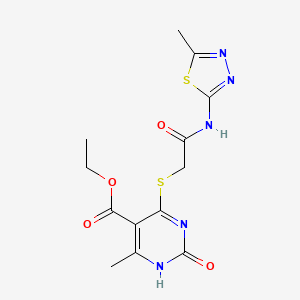

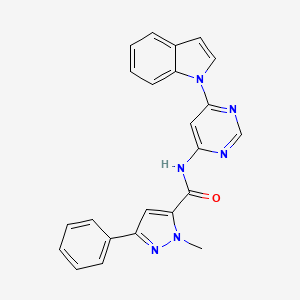

N-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Starting from 4-chlorobenzoic acid, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. Esterification of 4-chlorobenzoic acid with methanol and subsequent hydrazination, salt formation, and cyclization afforded 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. Conversion of this intermediate into sulfonyl chloride, followed by nucleophilic attack of the amines gave the title sulfonamides .Molecular Structure Analysis

The compound was structurally confirmed by 1H NMR, 13C NMR, HRMS, and single-crystal x-ray diffraction . The crystal belongs to the monoclinic system with space group P21/c .Chemical Reactions Analysis

The compound was synthesized and structurally confirmed by 1H NMR, 13C NMR, HRMS, and single-crystal x-ray diffraction . The bioassay tests showed that compounds 7b and 7i possessed certain anti-tobacco mosaic virus activity .Applications De Recherche Scientifique

Anticancer Applications

N-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide derivatives have shown potential in anticancer research. Studies have synthesized and evaluated various derivatives for their anticancer activity against different cancer cell lines, including breast, lung, colon, and ovarian cancer. These derivatives exhibited moderate to excellent anticancer activity, with some showing higher effectiveness than reference drugs like etoposide (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Nematocidal Activity

Compounds containing the this compound structure have also been investigated for their nematocidal activities. Specific derivatives demonstrated significant activity against Bursaphelenchus xylophilus, a parasitic nematode, offering potential as lead compounds in developing nematicides (Liu, Wang, Zhou, & Gan, 2022).

Antimycobacterial Screening

Research into the antimycobacterial properties of this compound derivatives has identified promising molecules against Mycobacterium tuberculosis. Some synthesized compounds displayed significant activity without toxicity to normal cell lines, indicating potential for further drug development in treating tuberculosis (Nayak, Ramprasad, Dalimba, Yogeeswari, & Sriram, 2016).

Antimicrobial Screening

These derivatives have also been explored for their antimicrobial properties. Studies have synthesized compounds that demonstrated considerable potential antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Desai, Bhatt, Dodiya, Karkar, Patel, & Bhatt, 2016).

Structural and Biological Studies

Research has also focused on the synthesis, characterization, and biological studies of these compounds, exploring their crystal structures and biological activities such as antioxidant and antibacterial properties (Karanth, Narayana, Sarojini, Kumar, & Byrappa, 2019).

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been known to target enzymes like neuraminidase . Neuraminidase is an enzyme that plays a crucial role in the life cycle of influenza viruses, making it a popular target for antiviral drugs .

Mode of Action

Similar compounds have been shown to inhibit the activity of their target enzymes . In the case of neuraminidase inhibitors, they prevent the virus from being released from the host cell, thereby stopping the spread of infection .

Biochemical Pathways

Based on the potential target of action, it can be inferred that it may affect the life cycle of influenza viruses by inhibiting the action of neuraminidase . This inhibition prevents the release of new viral particles from the host cell, thereby stopping the spread of the virus .

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

Based on the potential target of action, it can be inferred that it may prevent the spread of influenza viruses within the host by inhibiting the action of neuraminidase .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially affect the stability and efficacy of similar compounds .

Propriétés

IUPAC Name |

N-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O2S/c18-14-8-6-12(7-9-14)11-24-17-21-20-15(23-17)10-19-16(22)13-4-2-1-3-5-13/h1-9H,10-11H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIHAXRCMJYTHEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3-chlorophenyl)amino]-N-[4-(propan-2-yl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2707036.png)

![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2707038.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2707040.png)

![N-(4-ethoxyphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2707044.png)

![5-formyl-2-methyl-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-3-carboxamide](/img/structure/B2707053.png)

![5,6-dimethyl-1-((2-methyl-5-nitrophenyl)sulfonyl)-1H-benzo[d]imidazole](/img/structure/B2707054.png)